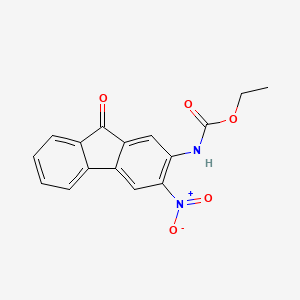

ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate: is a chemical compound with the following properties:

Chemical Formula: CHNO

CAS Number: 42135-41-1

Molecular Weight: 312.2769 g/mol

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate are proprietary and may not be publicly disclosed. Typically, pharmaceutical or specialty chemical companies develop their own optimized processes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

Oxidation: The nitro group (NO) can undergo oxidation reactions.

Reduction: Reduction of the nitro group to an amino group (NH) is possible.

Substitution: The carbamate group (CONH) can participate in substitution reactions.

- Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

- Reduction: Hydrogen gas (H2) with a suitable catalyst.

- Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. For example:

- Nitration yields the 3-nitro derivative.

- Reduction leads to the corresponding amino compound.

Scientific Research Applications

This compound finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in drug discovery or biological studies.

Medicine: Investigated for pharmacological properties.

Industry: May serve as a precursor for fluorescent dyes or materials.

Mechanism of Action

The exact mechanism by which ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds such as other fluorene derivatives or nitro-substituted carbamates.

Remember that this information is based on available data, and additional research may provide further insights into this intriguing compound

Biological Activity

Ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound consists of a fluorenone core with a nitro group at the 3-position and an ethyl carbamate moiety. This structure contributes to its reactivity and potential pharmacological properties. The nitro group can be reduced to an amino group, which may enhance biological activity, while the carbamate group can participate in various chemical reactions, including substitutions and reductions.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is crucial for its role in enzyme-catalyzed reactions involving carbamates.

- Aromatic Interactions : The fluorenone moiety may interact with aromatic residues in proteins, affecting their function and leading to altered biochemical pathways.

- Nitro Group Reduction : The reduction of the nitro group to an amino group could lead to enhanced interactions with biological targets, potentially increasing its therapeutic efficacy.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Potential : Initial studies suggest that the compound may have anticancer properties, particularly through its interactions with histone deacetylases (HDACs), which are important in cancer progression. Compounds structurally related to this compound have demonstrated selective inhibition of HDACs, indicating potential for similar activity .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

- HDAC Inhibition Study : A study evaluated the inhibitory effects of this compound on class I and class II HDACs. The compound was found to selectively inhibit HDAC1–3 with IC50 values ranging between 14 to 67 nM, demonstrating significant potential as an anticancer agent .

- Enzyme-Catalyzed Reactions : In another study focusing on enzyme-catalyzed reactions involving carbamates, this compound was shown to participate actively in various substitution reactions, highlighting its versatility as a chemical probe in biological research.

Summary of Research Findings

| Study | Biological Activity | IC50 Values | Comments |

|---|---|---|---|

| HDAC Inhibition | Selective inhibition of HDAC1–3 | 14–67 nM | Potential anticancer agent |

| Enzyme Reactions | Participation in enzyme-catalyzed reactions | N/A | Versatile chemical probe |

Properties

CAS No. |

42135-41-1 |

|---|---|

Molecular Formula |

C16H12N2O5 |

Molecular Weight |

312.28 g/mol |

IUPAC Name |

ethyl N-(3-nitro-9-oxofluoren-2-yl)carbamate |

InChI |

InChI=1S/C16H12N2O5/c1-2-23-16(20)17-13-7-12-11(8-14(13)18(21)22)9-5-3-4-6-10(9)15(12)19/h3-8H,2H2,1H3,(H,17,20) |

InChI Key |

PPVBRJYVSJADEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.